

The C3a (70-77) Octapeptide: A Technical Guide to its Biological Activity

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Compound of Interest

Compound Name: C3a (70-77)

Cat. No.: B550063

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Introduction

The complement system, a cornerstone of innate immunity, releases potent inflammatory mediators known as anaphylatoxins upon activation. Among these, C3a, a 77-residue polypeptide, exerts a wide range of biological effects through its interaction with the C3a receptor (C3aR), a G protein-coupled receptor (GPCR).^{[1][2]} The C-terminal region of C3a is crucial for its biological function. This technical guide focuses on the **C3a (70-77)** octapeptide, a synthetic fragment corresponding to the C-terminus of human C3a with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg.^{[3][4]} This octapeptide, also referred to as C3a-desArg when the C-terminal arginine is removed, serves as a valuable tool for investigating the structure-activity relationship of C3a and the pharmacology of its receptor. While possessing only 1-2% of the activity of the full-length C3a molecule, it retains the biological specificity and elicits a similar spectrum of responses.^[3]

Biological Activities

The **C3a (70-77)** octapeptide exhibits a range of biological activities characteristic of the parent C3a molecule, albeit at a lower potency. These activities are primarily mediated through the C3a receptor. The essentiality of the C-terminal arginine residue is highlighted by the fact that its removal by carboxypeptidase B results in inactivation.

Pro-inflammatory Activities

- **Smooth Muscle Contraction:** The octapeptide induces contraction of smooth muscle tissues, such as guinea pig ileum and uterus. This effect is specific, as the tissue can be desensitized to subsequent stimulation by native C3a, but not by other anaphylatoxins like C5a.
- **Increased Vascular Permeability:** It enhances vascular permeability in both guinea pig and human skin, contributing to local edema.
- **Mast Cell Degranulation:** **C3a (70-77)** triggers the release of vasoactive amines, such as histamine, from rat mast cells.

Immunomodulatory Functions

- **Cytokine Regulation:** The peptide has demonstrated a dual role in regulating cytokine synthesis. In nonadherent peripheral blood mononuclear cells (PBMCs), it can suppress LPS-induced synthesis of TNF- α and IL-1 β . Conversely, in adherent PBMCs, it can enhance the production of these pro-inflammatory cytokines. This suggests a context-dependent immunomodulatory function. C3a and its des-arginated form, C3a-desArg, are considered modulators of inflammation, potentially enhancing local inflammatory responses while dampening systemic ones.
- **Lymphocyte Function Modulation:** The octapeptide can inhibit the generation of Leukocyte Inhibitory Factor (LIF) by human mononuclear leukocytes and T lymphocytes in a concentration-dependent manner. This interaction appears to be direct and selective for the helper/inducer T lymphocyte population.

Quantitative Data

The biological activity of **C3a (70-77)** and related peptides has been quantified in various assays. The following tables summarize key quantitative data from the literature.

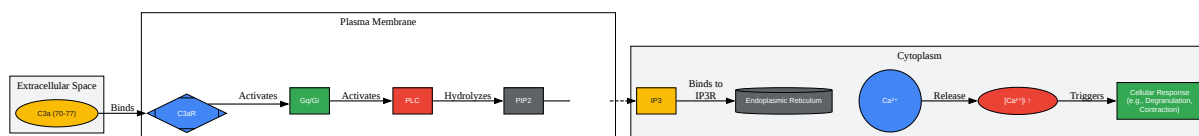
Peptide	Assay	Cell/Tissue Type	Parameter	Value	Reference
C3a (70-77)	LIF Generation Inhibition (PHA/Con A stimulus)	Human mononuclear leukocytes	IC50	~10 ⁻⁸ M	
C3a	LIF Generation Inhibition (PHA/Con A stimulus)	Human mononuclear leukocytes	IC50	~10 ⁻⁸ M	
C3a (70-77)	LIF Generation Inhibition (SK-SD stimulus)	Human mononuclear leukocytes	IC50	>10 ⁻⁷ M	
C3a	LIF Generation Inhibition (SK-SD stimulus)	Human mononuclear leukocytes	IC50	~10 ⁻⁸ M	
Casoxin C	C3a Receptor Binding	Guinea pig ileum membranes	IC50	40 µM	

Signaling Pathways

Activation of the C3a receptor by **C3a (70-77)** initiates intracellular signaling cascades that mediate its biological effects. The primary signaling pathway involves G proteins, leading to an increase in intracellular calcium concentration.

C3aR-Mediated Calcium Mobilization

Upon binding of **C3a (70-77)** to the C3aR, a conformational change in the receptor activates heterotrimeric G proteins, likely of the Gq/11 and/or Gi/o family. This activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This initial calcium release can then lead to the opening of store-operated calcium channels, such as Orai1, in the plasma membrane, resulting in a sustained influx of extracellular calcium.





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